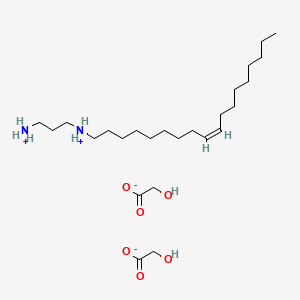
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a long hydrocarbon chain with a double bond in the Z-configuration, linked to a propane-1,3-diyldiammonium core, and is paired with bis(hydroxyacetate) counterions. Its amphiphilic nature makes it an interesting candidate for applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) typically involves the following steps:
Synthesis of the Octadec-9-enylamine: The starting material, octadec-9-ene, undergoes amination to form octadec-9-enylamine. This can be achieved through a reaction with ammonia or an amine source under suitable conditions.
Formation of the Propane-1,3-diyldiammonium Core: The octadec-9-enylamine is then reacted with 1,3-dibromopropane to form the propane-1,3-diyldiammonium intermediate.
Counterion Exchange: The final step involves the exchange of bromide ions with bis(hydroxyacetate) ions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) can undergo various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The ammonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted ammonium compounds.
科学的研究の応用
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in formulations for topical applications.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
作用機序
The mechanism of action of (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) is primarily based on its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables it to disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its ability to form micelles and vesicles makes it useful in drug delivery systems, where it can encapsulate and transport active pharmaceutical ingredients.
類似化合物との比較
Similar Compounds
- (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium chloride
- (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bromide
- (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium sulfate
Uniqueness
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) is unique due to its bis(hydroxyacetate) counterions, which provide additional functionality and potential for hydrogen bonding. This can enhance its solubility and interaction with biological molecules, making it a versatile compound for various applications.
特性
CAS番号 |
93859-51-9 |
|---|---|
分子式 |
C25H52N2O6 |
分子量 |
476.7 g/mol |
IUPAC名 |
3-azaniumylpropyl-[(Z)-octadec-9-enyl]azanium;2-hydroxyacetate |
InChI |
InChI=1S/C21H44N2.2C2H4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*3-1-2(4)5/h9-10,23H,2-8,11-22H2,1H3;2*3H,1H2,(H,4,5)/b10-9-;; |
InChIキー |
WHNDJHDROKNHQP-XXAVUKJNSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC[NH2+]CCC[NH3+].C(C(=O)[O-])O.C(C(=O)[O-])O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC[NH2+]CCC[NH3+].C(C(=O)[O-])O.C(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



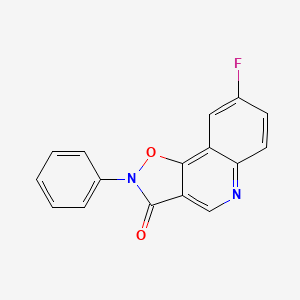
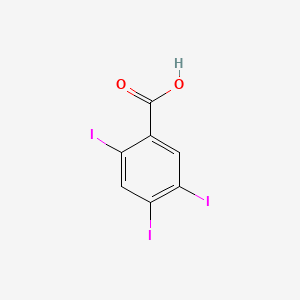

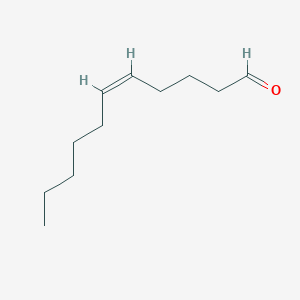
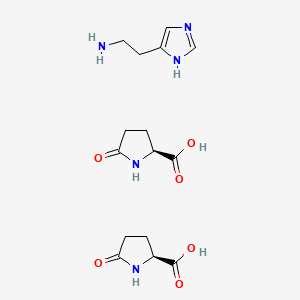


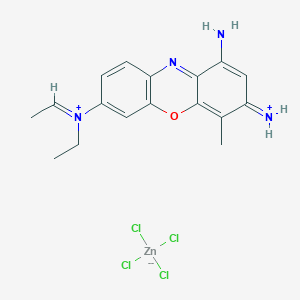
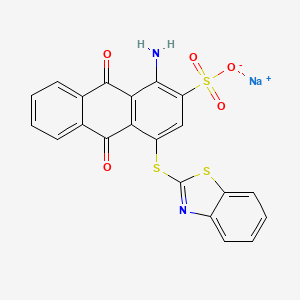
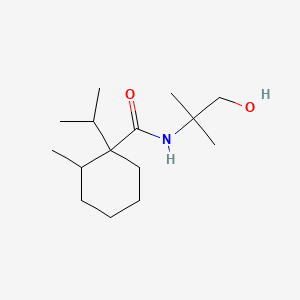
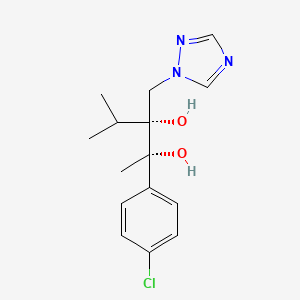

![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
